S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate: is an organic compound with the molecular formula C12H11NO3S2 and a molecular weight of 281.35 g/mol . This compound is characterized by the presence of an isoindoline-1,3-dione moiety and a carbonodithioate group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under mild conditions, using solvents such as dichloromethane or toluene, and may require the presence of a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Halides, nucleophiles; reactions are carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alcohols
Substitution: Substituted isoindoline derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it suitable for various organic transformations .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to develop new drugs based on its structure for treating various diseases .
Industry: Industrially, the compound is used in the production of polymers, dyes, and other materials. Its unique chemical properties make it valuable in the manufacturing of high-performance materials .
Wirkmechanismus
The mechanism of action of S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The carbonodithioate group can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- O-(2-(1,3-dioxoisoindolin-2-yl)ethyl) S-methyl carbonodithioate
- S-(1,3-dioxoisoindolin-2-yl)O,O-diethyl phosphorothioate
Comparison: Compared to similar compounds, S-((1,3-dioxoisoindolin-2-yl)methyl) O-ethyl carbonodithioate exhibits unique reactivity due to the presence of both isoindoline-1,3-dione and carbonodithioate groups. This dual functionality allows for a broader range of chemical transformations and applications. Additionally, its specific molecular structure provides distinct biological activities, making it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C12H11NO3S2 |
---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
O-ethyl (1,3-dioxoisoindol-2-yl)methylsulfanylmethanethioate |
InChI |
InChI=1S/C12H11NO3S2/c1-2-16-12(17)18-7-13-10(14)8-5-3-4-6-9(8)11(13)15/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
LKIZGKZQFCRMMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=S)SCN1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.